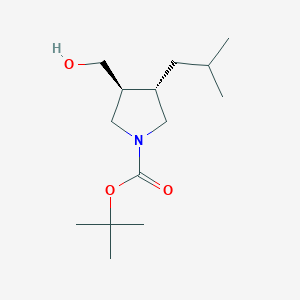
(3R)-3-hydroxybutyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-hydroxybutyl methanesulfonate is an organic compound that features a hydroxy group and a methanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxybutyl methanesulfonate typically involves the esterification of (3R)-3-hydroxybutanol with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help in achieving consistent product quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-hydroxybutyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of (3R)-3-oxobutyl methanesulfonate.
Reduction: Formation of (3R)-3-hydroxybutanol.
Substitution: Formation of (3R)-3-aminobutyl methanesulfonate or (3R)-3-thiobutyl methanesulfonate.
Aplicaciones Científicas De Investigación
(3R)-3-hydroxybutyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a prodrug or a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-hydroxybutyl methanesulfonate involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the methanesulfonate ester can undergo hydrolysis to release methanesulfonic acid. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-hydroxybutyl acetate: Similar structure but with an acetate ester instead of a methanesulfonate ester.
(3R)-3-hydroxybutyl benzoate: Contains a benzoate ester group.
(3R)-3-hydroxybutyl phosphate: Features a phosphate ester group.
Uniqueness
(3R)-3-hydroxybutyl methanesulfonate is unique due to the presence of the methanesulfonate ester, which imparts distinct chemical reactivity and potential applications compared to other esters. Its ability to undergo specific chemical reactions and its role in various scientific research areas highlight its importance.
Propiedades
Fórmula molecular |
C5H12O4S |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
[(3R)-3-hydroxybutyl] methanesulfonate |
InChI |
InChI=1S/C5H12O4S/c1-5(6)3-4-9-10(2,7)8/h5-6H,3-4H2,1-2H3/t5-/m1/s1 |
Clave InChI |
ONFGVVVKNPIOPL-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](CCOS(=O)(=O)C)O |
SMILES canónico |
CC(CCOS(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
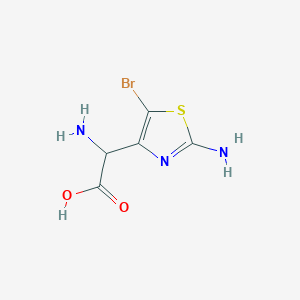
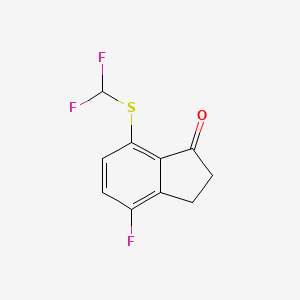
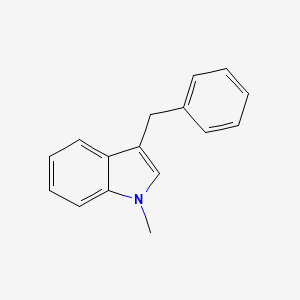
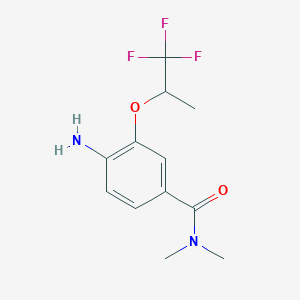
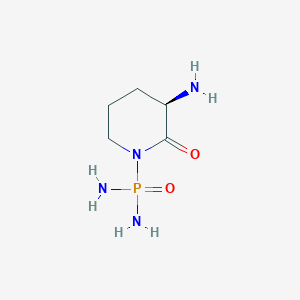
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
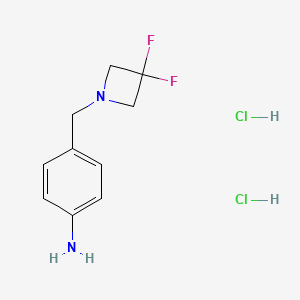

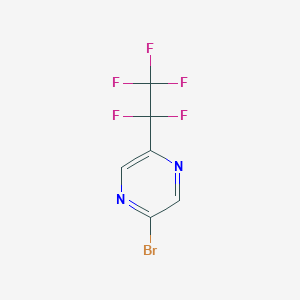
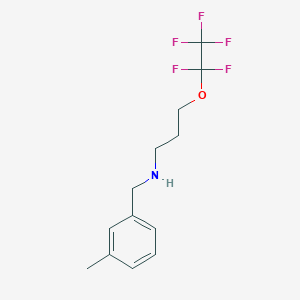
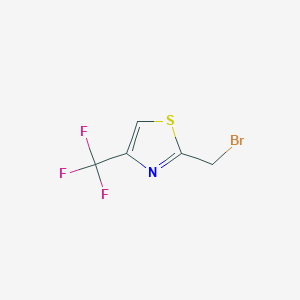
![N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
